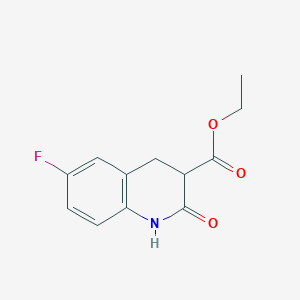

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-2-17-12(16)9-6-7-5-8(13)3-4-10(7)14-11(9)15/h3-5,9H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYRPLORMPCIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of an appropriate aniline derivative with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The resulting intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: It is investigated for its role in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical data for Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and structurally related compounds:

Key Comparisons:

Fluorine vs. Hydrogen Substitution: The target compound’s 6-fluoro substituent increases molecular weight by ~18 g/mol compared to its non-fluorinated analog (237.23 vs. 219.24 g/mol) .

Trifluoromethoxy vs. Fluoro Substituents :

- The trifluoromethoxy (-OCF₃) group in the analog () adds steric bulk and lipophilicity (logP likely higher than the target compound). This may reduce aqueous solubility but improve membrane permeability in drug design contexts .

Ring System Variations: Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate () shares a similar ester-ketone motif but lacks the fused benzene ring of tetrahydroquinolines. Its tetrahydropyridine core may confer distinct conformational flexibility and reactivity .

Thermal and Safety Properties: The non-fluorinated analog () has a boiling point of 387.6°C and flash point of 188.2°C, suggesting the target compound may exhibit comparable thermal stability. The trifluoromethyl analog () has a lower flash point (132°C), indicating higher flammability risks due to its smaller, more volatile structure .

Research Findings and Implications

- Synthetic Challenges: Fluorination at position 6 may require regioselective methods (e.g., electrophilic fluorination or transition-metal catalysis), contrasting with the classical synthesis of non-fluorinated analogs (e.g., Sauer & Adkins, 1938) .

- Crystallography and Hydrogen Bonding : The fluorine atom in the target compound could influence crystal packing via C–H···F interactions, though less robust than classical O/N–H···O/N bonds. Graph-set analysis () would aid in predicting polymorphic forms .

- Biological Relevance: Fluorinated tetrahydroquinolines are explored as kinase inhibitors or antimicrobial agents. The trifluoromethoxy analog () might target lipid-rich environments, while the pyridine derivative () could serve as a protease inhibitor scaffold .

Biological Activity

Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS Number: 333954-23-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula : C12H12FNO3

- Molecular Weight : 237.23 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

This compound exhibits various mechanisms of action that contribute to its biological activities:

- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Neuroprotective Effects : The compound may offer neuroprotection by modulating pathways involved in neurodegeneration. Certain derivatives of tetrahydroquinolines have been reported to reduce oxidative stress and inflammation in neuronal cells .

- Antioxidant Activity : Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative damage associated with various diseases .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.08 | |

| BuChE Inhibition | 0.14 | |

| Neurotoxicity Assay | Not specified | |

| Antioxidant Capacity | Not specified |

These results indicate that the compound possesses potent inhibitory effects on key enzymes involved in neurodegenerative processes.

Case Studies

One notable case study investigated the effects of ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives on Alzheimer's disease models. The study found that these compounds significantly reduced amyloid-beta aggregation and improved cognitive function in animal models . The findings suggest potential therapeutic applications in treating Alzheimer's disease.

Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

- Alzheimer's Disease Treatment : Its ability to inhibit AChE and reduce amyloid-beta aggregation positions it as a candidate for Alzheimer's disease therapy.

- Antioxidant Supplementation : The antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related disorders.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, analogs like Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate were prepared by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and a catalytic amount of piperidine at 453 K. The reaction progress is monitored via TLC, followed by extraction and purification via silica-gel chromatography . Similar methods can be adapted for the fluoro derivative by substituting appropriate halogenated precursors.

Q. How is the purity of this compound assessed in academic research?

Purity is routinely determined using HPLC and NMR spectroscopy. For instance, in related tetrahydroquinoline derivatives, HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) resolves impurities, while -NMR (400 MHz, CDCl) confirms structural integrity through characteristic peaks (e.g., ester carbonyl at δ 4.1–4.3 ppm for OCHCH) .

Q. What spectroscopic techniques are critical for structural elucidation?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (via SHELX suite) refine crystallographic data to determine bond lengths, angles, and hydrogen-bonding networks . For example, in Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate, C–H···O interactions were resolved with a final R-factor of 0.048 .

Advanced Research Questions

Q. How can diastereoselectivity challenges during cyclization be addressed?

Steric and electronic factors significantly influence cyclization outcomes. In Buchwald-Hartwig reactions of tetrahydroquinoline derivatives, bulky ligands like (R)-Cy2MOP improve enantioselectivity, but steric hindrance away from the catalytic site can lead to selectivity losses. Optimizing ligand-substrate interactions and reaction temperature (e.g., 80–110°C in toluene) enhances diastereomeric ratios .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in hydrogen bonding or thermal motion parameters require iterative refinement using SHELXL. For example, in cases where amino H-atoms are ambiguously positioned, difference Fourier maps and unrestrained refinement (U(H) = 1.2U(C)) improve model accuracy . Cross-validation with spectroscopic data (e.g., IR carbonyl stretches) further resolves ambiguities .

Q. How are hydrogen-bonding patterns analyzed in crystal packing?

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., rings) to predict supramolecular aggregation. For tetrahydroquinoline derivatives, intermolecular O–H···O and N–H···O interactions dominate, forming 2D networks that influence solubility and stability .

Q. What methodologies are used to study structure-activity relationships (SAR) in fluoroquinolone derivatives?

SAR studies involve synthesizing analogs (e.g., triazole-substituted quinolones via Sharpless click chemistry) and screening against bacterial/fungal strains. For example, N-propargylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate followed by azide cyclization yields triazole derivatives with moderate antimicrobial activity (MIC: 2–16 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.